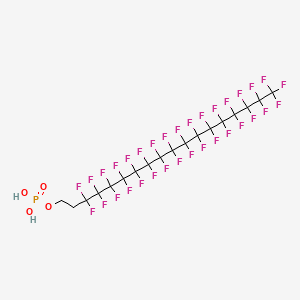

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate

Descripción

This compound, often referred to by its ammonium salt form (CAS No. 93857-48-8), features a fully fluorinated octadecyl chain (C18) with 33 fluorine atoms and a dihydrogen phosphate group (-PO₄H₂) at the terminal position. The molecular formula is C18H6F33O4P·2H3N, with a molecular weight of 978.22 g/mol . Its structure includes a highly lipophilic perfluorinated chain, which confers exceptional chemical inertness and hydrophobicity, and a polar phosphate group enabling ionic interactions. Applications are inferred to include specialized surfactants, coatings, or adhesives where extreme fluorophilicity and surface activity are required .

Propiedades

Número CAS |

94200-55-2 |

|---|---|

Fórmula molecular |

C18H6F33O4P |

Peso molecular |

944.2 g/mol |

Nombre IUPAC |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate |

InChI |

InChI=1S/C18H6F33O4P/c19-3(20,1-2-55-56(52,53)54)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51/h1-2H2,(H2,52,53,54) |

Clave InChI |

WCIJLILUIZUGMK-UHFFFAOYSA-N |

SMILES canónico |

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate can undergo various chemical reactions, including:

Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of fluorinated alcohol and phosphoric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with common acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) being used.

Major Products

Substitution Reactions: The major products depend on the substituent introduced, but typically include a new fluorinated compound and a byproduct such as a halide salt.

Hydrolysis: The primary products are fluorinated alcohol and phosphoric acid.

Aplicaciones Científicas De Investigación

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Employed in the study of membrane proteins due to its hydrophobic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the production of non-stick coatings and water-repellent materials.

Mecanismo De Acción

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The compound’s fluorinated tail interacts with hydrophobic regions, while the phosphate group can form hydrogen bonds or ionic interactions with other molecules. This dual functionality allows it to act as a surfactant or emulsifier in various applications.

Comparación Con Compuestos Similares

Research Findings

Fluorinated Phosphates in Material Science

- Adhesion Mechanisms: While MDP relies on ionic interactions with hydroxyapatite , fluorinated phosphates like the target compound likely exploit hydrophobic interactions and surface tension reduction for adhesion in non-aqueous systems .

- Solvent Compatibility : The target compound’s high fluorine content enhances compatibility with fluoropolymers and oils, unlike MDP, which is optimized for aqueous dental environments .

Toxicity and Environmental Concerns

- Fluorinated phosphates are persistent organic pollutants due to C-F bond stability. Regulatory scrutiny (e.g., PFAS restrictions) may limit their use compared to non-fluorinated analogs like MDP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.